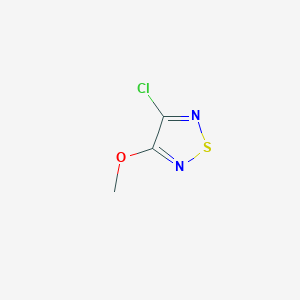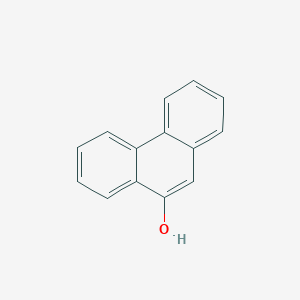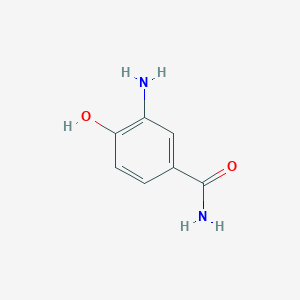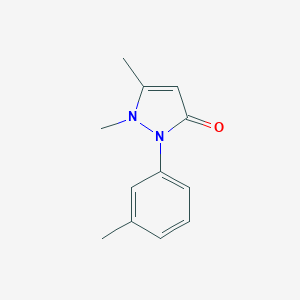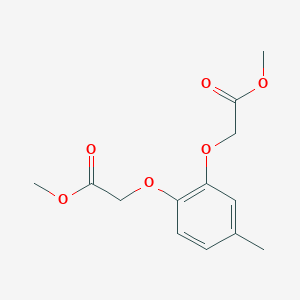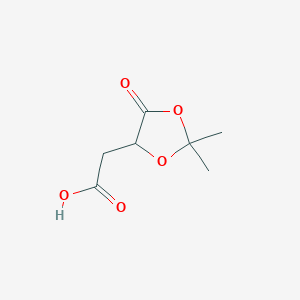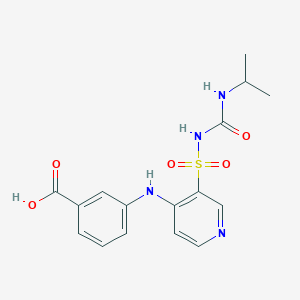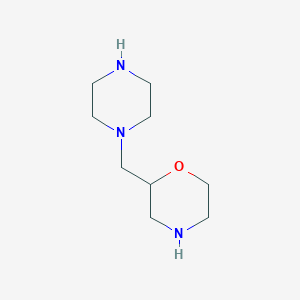
2-(Piperazin-1-ylmethyl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Piperazin-1-ylmethyl)morpholine is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a heterocyclic compound that contains both morpholine and piperazine rings in its structure. The compound has been found to exhibit a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.
Mecanismo De Acción
The exact mechanism of action of 2-(Piperazin-1-ylmethyl)morpholine is not fully understood. However, it is believed to modulate the activity of various neurotransmitter systems in the brain, including the dopamine and serotonin systems. The compound has also been found to exhibit anti-cancer properties by inducing apoptosis in cancer cells.
Efectos Bioquímicos Y Fisiológicos
2-(Piperazin-1-ylmethyl)morpholine has been found to exhibit a wide range of biochemical and physiological effects. Some of the key effects of this compound include:
1. Modulation of neurotransmitter systems in the brain
2. Anti-cancer properties
3. Modulation of ion channels and receptors
4. Anti-inflammatory properties
5. Modulation of the immune system
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 2-(Piperazin-1-ylmethyl)morpholine in lab experiments has several advantages. It is a well-established compound that has been extensively studied for its potential applications in scientific research. It exhibits a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields. However, there are also some limitations associated with the use of this compound in lab experiments. It is relatively expensive and may not be readily available in some regions. Additionally, the exact mechanism of action of the compound is not fully understood, which may limit its use in certain types of experiments.
Direcciones Futuras
There are several future directions for research on 2-(Piperazin-1-ylmethyl)morpholine. Some of the key areas of future research include:
1. Further studies on the mechanism of action of the compound
2. Development of new drugs based on the scaffold of 2-(Piperazin-1-ylmethyl)morpholine
3. Studies on the potential applications of the compound in the treatment of neurological disorders and cancer
4. Development of new synthetic methods for the production of the compound
5. Studies on the potential applications of the compound in other areas of scientific research, such as immunology and microbiology.
In conclusion, 2-(Piperazin-1-ylmethyl)morpholine is a valuable compound that has been extensively studied for its potential applications in scientific research. It exhibits a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields. Further research on this compound is likely to yield new insights into its mechanism of action and potential applications in various areas of scientific research.
Métodos De Síntesis
The synthesis of 2-(Piperazin-1-ylmethyl)morpholine involves the reaction of morpholine with piperazine in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate compound, which is then converted to the final product by a series of chemical reactions. The synthesis of this compound is well-established and has been reported in various scientific journals.
Aplicaciones Científicas De Investigación
2-(Piperazin-1-ylmethyl)morpholine has been extensively studied for its potential applications in scientific research. It has been found to exhibit a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields. Some of the key areas of research where this compound has been used include:
1. Neuroscience: 2-(Piperazin-1-ylmethyl)morpholine has been found to modulate the activity of various neurotransmitter systems in the brain. It has been studied for its potential applications in the treatment of various neurological disorders such as depression, anxiety, and schizophrenia.
2. Cancer Research: The compound has been found to exhibit anti-cancer properties and has been studied for its potential applications in cancer therapy.
3. Drug Design: 2-(Piperazin-1-ylmethyl)morpholine has been used as a scaffold for the design of novel drugs. It has been found to exhibit favorable pharmacokinetic properties, making it a valuable tool for drug discovery.
Propiedades
Número CAS |
122894-75-1 |
|---|---|
Nombre del producto |
2-(Piperazin-1-ylmethyl)morpholine |
Fórmula molecular |
C9H19N3O |
Peso molecular |
185.27 g/mol |
Nombre IUPAC |
2-(piperazin-1-ylmethyl)morpholine |
InChI |
InChI=1S/C9H19N3O/c1-4-12(5-2-10-1)8-9-7-11-3-6-13-9/h9-11H,1-8H2 |
Clave InChI |
KIIHPWXATLEYCC-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1)CC2CNCCO2 |
SMILES canónico |
C1CN(CCN1)CC2CNCCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



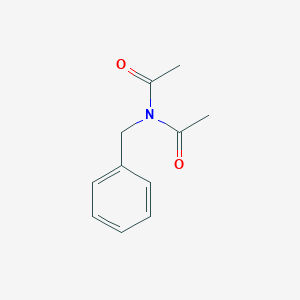
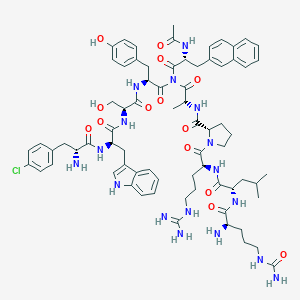
![7-Iodo-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B47594.png)
